molecular formula C12H14O4 B1253178 Anthriscinol methyl ether

Anthriscinol methyl ether

Cat. No.: B1253178
M. Wt: 222.24 g/mol
InChI Key: HKTADEFLXWAPTA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthriscinol methyl ether (C₁₂H₁₄O₄; molecular weight: 222.24 g/mol) is a lignan-derived compound primarily isolated from Anthriscus sylvestris (cow parsley) and Seseli diffusum . Structurally, it features a benzodioxole core substituted with methoxy and methyl ether groups, contributing to its hydrophobic properties and bioactivity . Phytochemical studies highlight its presence in both aerial parts and roots of A. sylvestris, often alongside related lignans such as deoxypodophyllotoxin and anthriscusin . Notably, it has been identified as a cytotoxic agent in bioassay-guided studies, particularly in hexane-soluble fractions of plant extracts .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-methoxy-6-[(E)-3-methoxyprop-1-enyl]-1,3-benzodioxole

InChI

InChI=1S/C12H14O4/c1-13-5-3-4-9-6-10(14-2)12-11(7-9)15-8-16-12/h3-4,6-7H,5,8H2,1-2H3/b4-3+

InChI Key

HKTADEFLXWAPTA-ONEGZZNKSA-N

Isomeric SMILES

COC/C=C/C1=CC2=C(C(=C1)OC)OCO2

Canonical SMILES

COCC=CC1=CC2=C(C(=C1)OC)OCO2

Synonyms

anthriscinol methyl ether

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Deoxypodophyllotoxin Molecular Formula: C₂₂H₂₂O₇ (MW: 398.40 g/mol) Source: Major lignan in A. sylvestris roots . Bioactivity: Potent antitumor agent; inhibits microtubule assembly. Exhibits higher cytotoxicity (e.g., IC₅₀ < 10 μM in leukemia cells) compared to this compound . Structural Difference: Contains a fused tetralin ring system, enhancing binding affinity to cellular targets .

Anthriscusin Molecular Formula: C₁₉H₁₈O₆ (MW: 342.34 g/mol) Source: Co-occurs with this compound in A. sylvestris . Bioactivity: Moderate anticancer activity (e.g., IC₅₀ ~50–100 μg/mL in colon cancer cells) . Structural Difference: Lacks the methyl ether group but includes a γ-lactone ring, altering solubility and target specificity .

(-)-Anthricin Molecular Formula: C₂₂H₂₄O₈ (MW: 416.42 g/mol) Source: Dominant lignan in A. sylvestris roots . Bioactivity: High potency against neuroblastoma (IC₅₀: 17.55 μg/mL) and melanoma cells (IC₅₀: 59.75 μg/mL) . Structural Difference: Features additional hydroxyl and angeloyloxy groups, enhancing membrane permeability .

Yatein Molecular Formula: C₂₁H₂₂O₆ (MW: 370.39 g/mol) Source: Minor constituent in A. sylvestris roots . Bioactivity: Precursor to podophyllotoxin; exhibits moderate anti-inflammatory activity . Structural Difference: Contains a dibenzylbutyrolactone skeleton, limiting metabolic stability compared to this compound .

Metabolic and Pharmacokinetic Differences

  • This compound: High lipophilicity due to methyl ether groups, favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Deoxypodophyllotoxin : Rapid hepatic metabolism via demethylation, reducing bioavailability .
  • (-)-Anthricin : Enhanced stability from ester groups, prolonging half-life in vivo .

Q & A

Q. Isolation Methodology :

Extraction : Use non-polar solvents (e.g., hexane) for initial extraction, as this compound is often found in hydrophobic fractions .

Fractionation : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate) to separate compounds based on polarity .

Purification : Refine fractions via preparative HPLC or repeated column chromatography. For example, hexane fractions from Seseli diffusum yielded this compound after multiple chromatographic steps .

Q. Table 1: Natural Sources and Isolation Solvents

Plant SourceTissueSolvent UsedReference
Ammi visnagaSeeds/RootsHexane
Seseli diffusumAerial partsHexane
Anthriscus sylvestrisRoots/AerialChloroform

How can researchers address discrepancies in reported bioactivity data for this compound?

Advanced Research Question
Contradictions in bioactivity data (e.g., cytotoxicity vs. antioxidant effects) may arise from:

  • Source variability : Differences in plant chemotypes or growing conditions.
  • Extraction protocols : Polar vs. non-polar solvents yielding varying compound ratios.
  • Assay design : Cell line specificity or antioxidant mechanism (e.g., DPPH vs. FRAP assays).

Q. Methodological Recommendations :

Standardize plant material : Use specimens from controlled environments with chemotypic validation.

Cross-validate assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antioxidant activity (e.g., ROS scavenging) in parallel .

Dose-response analysis : Establish EC50/IC50 values to compare potency across studies.

What spectroscopic techniques are critical for elucidating the structure of this compound?

Advanced Research Question
Structural confirmation requires a combination of:

NMR Spectroscopy :

  • ¹H NMR : Identify methoxy (δ ~3.3 ppm) and aromatic protons (δ ~6.5-7.5 ppm).
  • ¹³C NMR : Confirm carbonyl groups and methyl ether linkages .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₄O₄, [M+H]⁺ = 223.0974) .

X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable.

Q. Challenges :

  • Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HMBC) for unambiguous assignment.

What synthetic strategies are feasible for this compound, given its methyl aryl ether motif?

Advanced Research Question
While direct synthesis is not detailed in the evidence, plausible routes include:

Palladium-Catalyzed Coupling : Adapt methods for methyl aryl ether synthesis (e.g., Pd(OAc)₂ with ligands like XPhos) .

Protecting Group Strategies : Use methoxymethyl (MOM) chloride to protect hydroxyl groups during synthesis .

Q. Key Considerations :

  • Optimize reaction conditions (temperature, solvent) to avoid demethylation.
  • Validate synthetic products via comparative NMR with natural isolates.

How does the distribution of this compound across plant species inform chemotaxonomic studies?

Advanced Research Question
Its presence in Anthriscus, Seseli, and Myristica species suggests:

  • Taxonomic markers : Role as a chemotaxonomic marker for Apiaceae and Myristicaceae families .
  • Biosynthetic pathways : Shared phenylpropanoid pathways across divergent plant lineages.

Q. Methodological Approach :

Metabolomic Profiling : Use LC-MS/MS to screen related species for this compound.

Phylogenetic Analysis : Correlate compound presence with genetic lineages to identify evolutionary patterns.

What analytical techniques are essential for validating purity and identity post-isolation?

Basic Research Question

Chromatography :

  • HPLC-DAD : Purity assessment (>95% peak area) and UV spectrum matching .

Spectroscopy :

  • IR Spectroscopy : Confirm ether (C-O-C) and aromatic (C=C) functional groups.

Melting Point : Compare with literature values (if crystalline).

Q. Table 2: Key Analytical Parameters

ParameterMethodExpected Outcome
Molecular WeightHRMS222.24 g/mol (C₁₂H₁₄O₄)
PurityHPLCSingle peak at λ = 254 nm

What are the challenges in isolating this compound from aerial vs. root tissues?

Advanced Research Question

  • Low abundance : Aerial parts may yield <0.1% dry weight, requiring larger biomass .
  • Matrix complexity : Co-elution with flavonoids (e.g., luteolin glucosides) necessitates orthogonal purification (e.g., size-exclusion chromatography).

Q. Optimization Strategies :

  • Pressurized Liquid Extraction (PLE) : Enhance recovery from fibrous tissues.
  • Countercurrent Chromatography (CCC) : Improve separation efficiency in complex matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anthriscinol methyl ether
Reactant of Route 2
Anthriscinol methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.